molecular formula C16H22O4S B3043688 4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside CAS No. 903906-55-8

4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside

Cat. No.: B3043688
CAS No.: 903906-55-8
M. Wt: 310.4 g/mol
InChI Key: PNBWYCHINJWQQT-MQFWEAQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside is a specialized compound with significant applications in the biomedical sector. It is known for its intricate composition and potential in crafting medicinal solutions that selectively combat viral infections and diverse forms of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside involves several steps. Typically, the process starts with the protection of the hydroxyl groups of rhamnose using isopropylidene to form 2,3-o-isopropylidene-rhamnose. This intermediate is then reacted with 4-methylphenyl thiol under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP synthesis workshops, ensuring high purity and quality. The production process involves stringent quality control measures and is capable of scaling from kilograms to metric tons.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Scientific Research Applications

4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a glycosyl donor in the synthesis of complex carbohydrates.

    Biology: Employed in the study of glycosylation processes and enzyme-substrate interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside involves its interaction with specific molecular targets and pathways. It is believed to inhibit viral replication by interfering with viral enzymes and to induce apoptosis in cancer cells by modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 6-deoxy-2,3-o-isopropylidene-1-thio-alpha-l-mannopyranoside
  • 4-Methylphenyl 4-o-benzyl-1-thio-alpha-l-rhamnpyranoside
  • 4-Methylphenyl 2,3,4-tri-o-acetyl-1-thio-alpha-l-rhamnpyranoside

Uniqueness

Compared to similar compounds, 4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside stands out due to its specific isopropylidene protection, which enhances its stability and reactivity in various chemical reactions. This unique feature makes it particularly valuable in the synthesis of complex carbohydrates and in biomedical research .

Properties

IUPAC Name

(3aR,4S,6S,7S,7aR)-2,2,6-trimethyl-4-(4-methylphenyl)sulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4S/c1-9-5-7-11(8-6-9)21-15-14-13(12(17)10(2)18-15)19-16(3,4)20-14/h5-8,10,12-15,17H,1-4H3/t10-,12-,13+,14+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBWYCHINJWQQT-MQFWEAQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(C(O1)SC3=CC=C(C=C3)C)OC(O2)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)SC3=CC=C(C=C3)C)OC(O2)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside
Reactant of Route 2
4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside
Reactant of Route 3
4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside
Reactant of Route 4
4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside
Reactant of Route 5
4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside
Reactant of Route 6
4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.